![molecular formula C8H7BrN2 B1445375 7-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1233542-00-1](/img/structure/B1445375.png)
7-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 1233542-00-1) is a brominated benzimidazole derivative characterized by a methyl group at the 1-position and a bromine atom at the 7-position of the fused benzene ring. Its synthesis typically involves alkylation and bromination steps, as seen in protocols for related benzimidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products:
Scientific Research Applications
Chemistry
7-Bromo-1-methyl-1H-benzo[d]imidazole serves as a crucial building block in organic synthesis, particularly for:
- Developing pharmaceuticals : It is used to synthesize more complex heterocyclic compounds that exhibit various biological activities.
- Creating agrochemicals : Its derivatives are investigated for their potential use in crop protection.
Biology
The compound exhibits notable biological activities, making it an area of interest for research:
- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Biological Activity | Target Organisms | Activity Level |
---|---|---|
Antibacterial | Staphylococcus aureus | High |
Antibacterial | Escherichia coli | Moderate |
Antifungal | Candida albicans | High |
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Therapeutic Agent : Its ability to interact with various biological targets suggests potential uses in treating infections or diseases related to bacterial resistance mechanisms. Molecular docking studies indicate effective binding to proteins involved in critical cellular processes .
Industry
The compound finds applications in industrial settings:
- Synthesis of Dyes and Pigments : Its unique chemical properties are utilized in developing functional materials for various applications.
Case Studies
-
Antimicrobial Activity Study
- A study conducted on the antimicrobial properties of various derivatives of this compound revealed that specific modifications enhanced efficacy against resistant bacterial strains. The research highlighted the importance of bromine substitution in increasing binding affinity to bacterial enzymes.
-
Pharmaceutical Development
- Researchers synthesized new derivatives of this compound to evaluate their anticancer properties. In vitro tests showed promising results against cancer cell lines, suggesting its potential as a scaffold for designing new anticancer agents.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Isomerism and Substituent Effects
The position of bromine and methyl substituents significantly influences the electronic, steric, and physicochemical properties of benzimidazole derivatives. Below is a comparative analysis with close analogs:
Key Observations :
- Electronic Effects : The 7-bromo substituent in the target compound creates a stronger electron-withdrawing effect compared to 5- or 4-bromo isomers, altering reactivity in cross-coupling reactions .
- Biological Activity : 7-Bromo-1-methyl derivatives have demonstrated antimicrobial activity (e.g., against Mycobacterium tuberculosis), likely due to optimized halogen interactions with bacterial enzymes .
2.2 Spectroscopic and Physical Properties
NMR Data Comparison :
- This compound ():
- $ ^1H $ NMR (DMSO-d6): δ 3.91 (s, 3H, N–CH₃), 8.69 (d, J = 2.0 Hz, aromatic H).
- $ ^{13}C $ NMR: δ 33.2 (N–CH₃), 112.4–148.8 (aromatic carbons).
- 1-(2-Bromophenyl)-7-chloro-1H-benzo[d]imidazole ():
Thermal Stability :
- The DMAC solvate of this compound has a melting point of 114–116°C, while non-solvated analogs (e.g., 5-Bromo-1-methyl) lack reported data, suggesting solvation improves crystallinity .
Biological Activity
7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a bromine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is , with a molecular weight of approximately 211.06 g/mol. The unique structure contributes to its distinct chemical behavior and potential biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Candida albicans | 16 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown efficacy against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 25.72 ± 3.95 |
U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analyses indicate that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the effects of this compound on tumor-bearing mice. Results demonstrated significant suppression of tumor growth, with treated groups showing reduced tumor size compared to controls. The mechanism was linked to the induction of apoptosis via modulation of pro-apoptotic pathways .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were synthesized and tested against multidrug-resistant strains of bacteria. The results indicated enhanced activity against resistant strains, suggesting that modifications to the compound's structure could improve its efficacy as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 7-Bromo-1-methyl-1H-benzo[d]imidazole?
The synthesis typically involves cyclization of brominated aromatic precursors with methyl-substituted imidazole derivatives. For example:
- Precursor selection : Use brominated aniline derivatives (e.g., 2-bromo-4-methylaniline) and methylimidazole under reflux in ethanol or acetonitrile with acid catalysts (e.g., HCl or H₂SO₄) .
- Reaction optimization : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FTIR : Identify C=N (1610–1620 cm⁻¹) and C-Br (590–600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm methyl group integration (δ 2.6–3.0 ppm) and aromatic proton splitting patterns .
- HRMS : Validate molecular weight (e.g., m/z ~211.00 for C₈H₇BrN₂) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positioning) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in nucleophilic substitution reactions?
Contradictory reports on bromide leaving group reactivity necessitate controlled conditions:
- Solvent polarity : DMSO enhances SN2 pathways, while ethanol favors SN1 .
- Catalysts : CuI or K₂CO₃ improves substitution efficiency by stabilizing transition states .
- Temperature : Yields increase at 60–80°C but decrease above 90°C due to side reactions (e.g., dehalogenation) .
Q. What strategies address conflicting bioactivity reports in this compound derivatives?
Resolve discrepancies via:
- Orthogonal assays : Compare MTT cytotoxicity (IC₅₀) with apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
- Substituent analysis : Use QSAR models to isolate electronic (e.g., bromine’s electronegativity) from steric effects (e.g., methyl group bulk) .
- Target validation : Perform molecular docking against EGFR or MtbFtsZ to confirm binding specificity .
Q. How can DFT calculations optimize the electronic properties of this compound for materials science?
Computational workflows include:
- Geometry optimization : B3LYP/6-31G* calculations to determine HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution .
- NLO properties : Predict hyperpolarizability (β) using CAM-B3LYP for nonlinear optical applications .
- Experimental validation : Cross-reference with UV-Vis (λmax ~270 nm) and cyclic voltammetry (redox peaks at −1.2 V vs. Ag/AgCl) .
Q. Data Contradiction and Mechanistic Analysis
Q. Why do some studies report divergent antimicrobial activities for structurally similar bromo-benzimidazoles?
Variations arise from:
- Microbial strain specificity : Gram-positive vs. Gram-negative permeability differences due to outer membrane lipopolysaccharides .
- Assay conditions : pH-dependent protonation (imidazole pKa ~6.5) alters membrane penetration .
- Synergistic effects : Co-administered agents (e.g., fluoroquinolones) may enhance or mask intrinsic activity .
Q. What mechanistic insights explain the anticancer selectivity of this compound derivatives?
Proposed pathways include:
- EGFR inhibition : Bromine’s electron-withdrawing effect stabilizes kinase domain interactions (ΔG ~−9.2 kcal/mol) .
- DNA intercalation : Planar benzimidazole core inserts into minor grooves, disrupting replication (IC₅₀ ~7.8–10.2 µM) .
- Redox modulation : Bromine enhances ROS generation in cancer cells, triggering apoptosis .
Q. Methodological Recommendations
Q. How should researchers design structure-activity relationship (SAR) studies for bromo-benzimidazoles?
Follow these steps:
- Core diversification : Synthesize analogs with halogens (Cl, F), methyl, or phenyl substituents .
- Bioactivity profiling : Test against panels of cancer (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli) .
- ADMET screening : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize lead compounds .
Q. What experimental controls are essential for reproducibility in benzimidazole synthesis?
Critical controls include:
- Moisture exclusion : Use molecular sieves or N₂ atmosphere to prevent hydrolysis of brominated intermediates .
- Catalyst purity : Verify CuI or Pd(PPh₃)₄ activity via TLC monitoring .
- Byproduct identification : GC-MS or HPLC-MS to detect dehalogenated or dimerized side products .
Q. Advanced Characterization Techniques
Q. How can researchers resolve regiochemical ambiguities in this compound derivatives?
Employ:
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHKQWSQMAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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